

5-(Trifluoromethyl)-2-pyridinol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Hydroxy-5-(trifluoromethyl)pyridine

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An In-depth Review of the Synthesis, Properties, and Applications of a Key Fluorinated Heterocyclic Building Block

Introduction

5-(Trifluoromethyl)-2-pyridinol, a fluorinated pyridine derivative, is a pivotal structural motif in the fields of medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl (-CF₃) group into the pyridinone scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modified binding affinities, making it a valuable intermediate in the development of novel therapeutic agents and crop protection products.^{[1][2]} This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of 5-(Trifluoromethyl)-2-pyridinol, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

5-(Trifluoromethyl)-2-pyridinol exists in a tautomeric equilibrium with its pyridone form, 5-(trifluoromethyl)pyridin-2(1H)-one. In the solid state, the pyridone form is predominant.^[3] This tautomerism is influenced by the solvent environment, with polar solvents favoring the 2-pyridone form.^[4]

Property	Value	Source
Chemical Formula	C6H4F3NO	[3]
Molecular Weight	163.10 g/mol	[3]
CAS Number	33252-63-0	[5]
Melting Point	145-149 °C	[2]
Density (Predicted)	1.398 ± 0.06 g/cm ³	N/A
pKa (Predicted)	9.55 ± 0.10	N/A
IUPAC Name	5-(trifluoromethyl)pyridin-2(1H)-one	[6]

Spectroscopic Data

Mass Spectrometry:

- Exact Mass: 163.02449824 Da[6]

Infrared (IR) Spectroscopy: The IR spectrum of 5-(Trifluoromethyl)-2-pyridinol in the solid state is expected to show characteristic absorptions for the pyridone tautomer. Key peaks would include:

- N-H stretch: A broad absorption in the region of 3400-2800 cm⁻¹.
- C=O stretch (amide): A strong, sharp absorption around 1650-1690 cm⁻¹.[3]
- C=C and C=N stretching: Absorptions in the 1600-1400 cm⁻¹ region, characteristic of the aromatic ring.
- C-F stretching: Strong absorptions in the 1350-1100 cm⁻¹ region due to the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, experimentally verified high-resolution NMR data for 5-(Trifluoromethyl)-2-pyridinol is not readily available in the cited

literature, predicted values and data from analogous structures can provide an estimation of the expected chemical shifts.

- ^1H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The proton adjacent to the nitrogen and the proton between the carbonyl and the trifluoromethyl group would likely be the most deshielded.
- ^{13}C NMR: The carbon NMR spectrum would display six distinct signals. The carbonyl carbon would appear significantly downfield (around 160-170 ppm). The carbon of the trifluoromethyl group would be observed as a quartet due to coupling with the fluorine atoms, and its chemical shift would be in the range of 120-130 ppm. The other four aromatic carbons would have chemical shifts in the aromatic region (110-150 ppm).

Experimental Protocols: Synthesis

The synthesis of 5-(Trifluoromethyl)-2-pyridinol can be achieved through various routes. One documented method involves the reaction of a 5-trifluoromethyl-2-pyrone precursor with ammonia.[\[5\]](#)

Synthesis from 5-Trifluoromethyl-2-pyrone

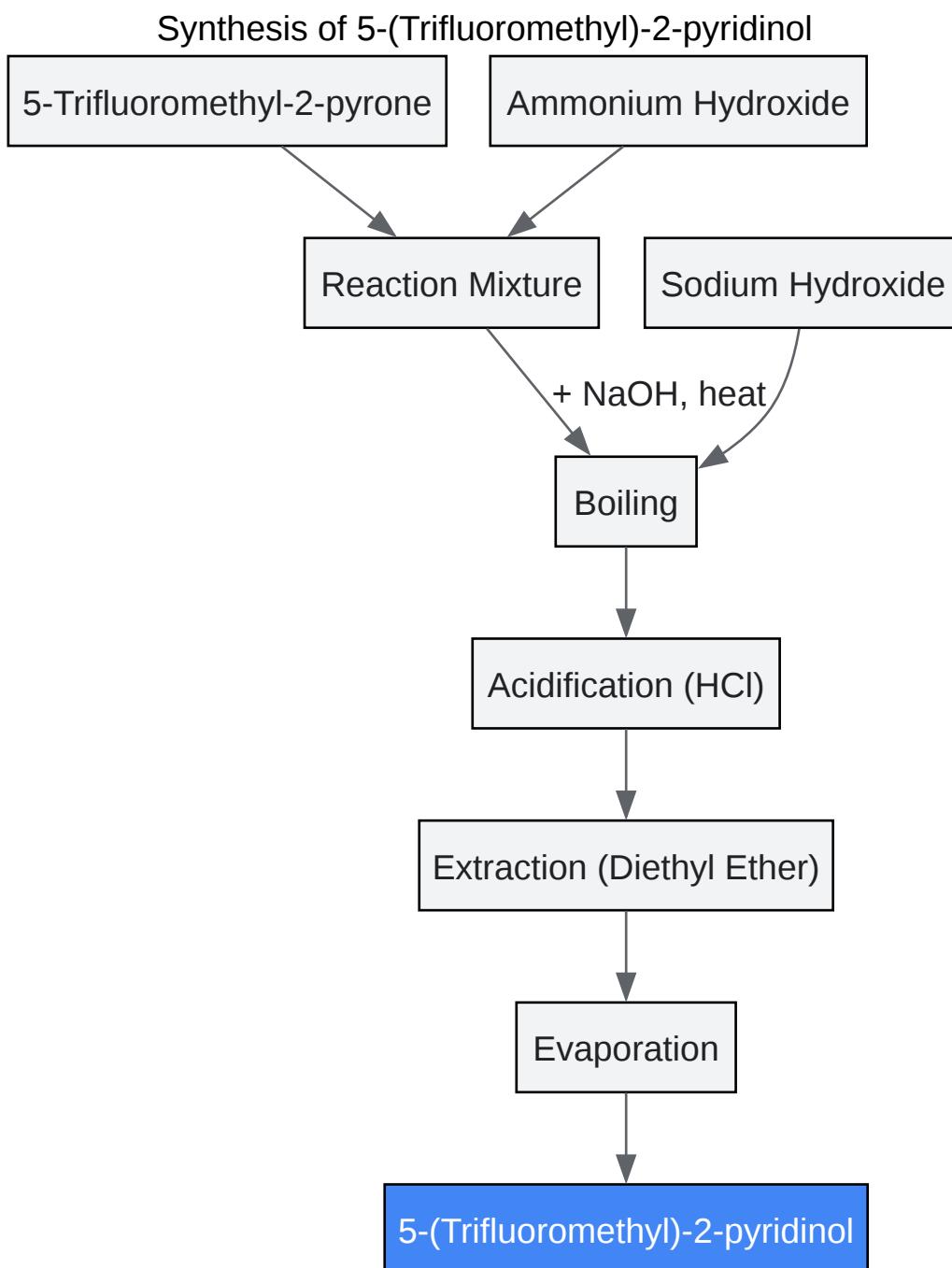
Materials:

- 5-Trifluoromethyl-2-pyrone
- Concentrated ammonium hydroxide
- 50% Sodium hydroxide solution
- Concentrated hydrochloric acid
- Diethyl ether

Procedure:[\[5\]](#)

- To 2 mL of concentrated ammonium hydroxide, add 0.1 g of 5-trifluoromethyl-2-pyrone.

- Stir the mixture for 30 minutes at room temperature.
- Cool the mixture to 20 °C and add 1 mL of 50% sodium hydroxide solution.
- Boil the mixture for 5 minutes.
- Cool the resulting solution to 20 °C and dilute with 5 mL of water.
- Adjust the pH of the solution to 4 with concentrated hydrochloric acid.
- Extract the aqueous solution with diethyl ether (3 x 25 mL).
- Combine the organic extracts and evaporate the solvent under reduced pressure to yield 5-(Trifluoromethyl)-2-pyridinol.



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Caption: Synthetic workflow for 5-(Trifluoromethyl)-2-pyridinol.

Applications in Research and Development

5-(Trifluoromethyl)-2-pyridinol is a versatile building block in the synthesis of complex molecules with diverse biological activities. The presence of the trifluoromethyl group is a key

feature in modern drug design, often leading to improved pharmacological profiles.[2]

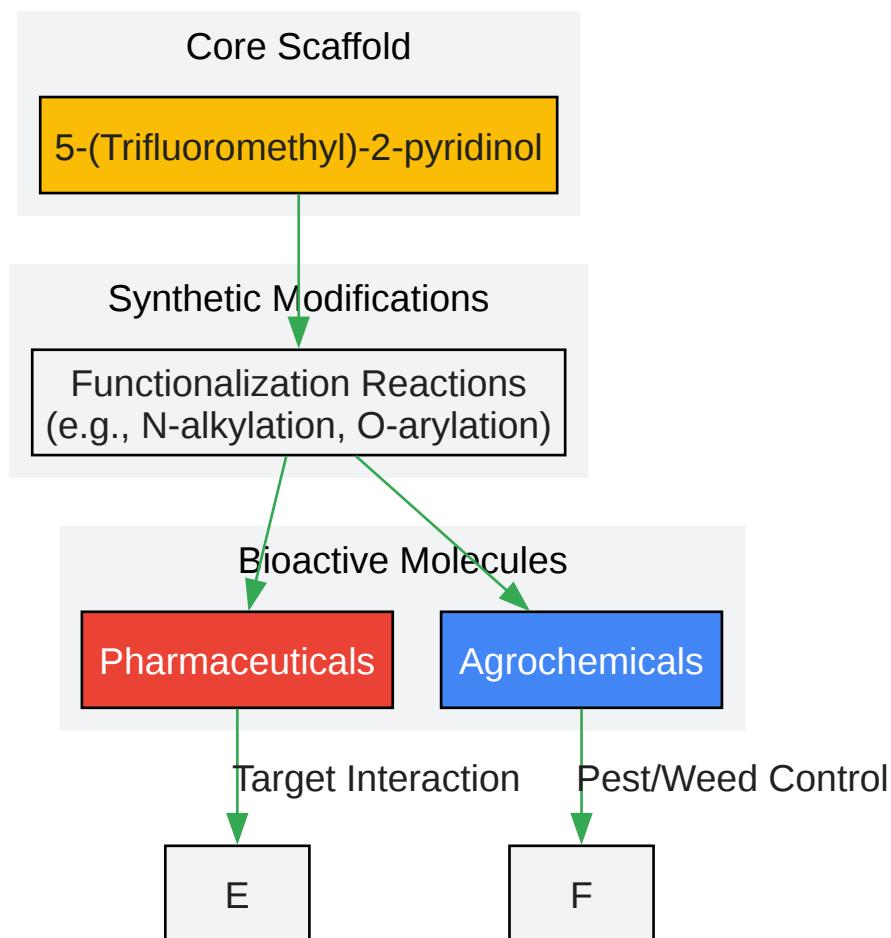
Role in Drug Discovery

The trifluoromethyl group can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. It can also block metabolic pathways, increasing the compound's *in vivo* half-life. 5-(Trifluoromethyl)-2-pyridinol serves as a scaffold for the development of compounds targeting a range of biological pathways. For instance, trifluoromethyl-pyrimidine derivatives have been investigated as dual inhibitors of FLT3 and CHK1 kinases, which are implicated in certain cancers.[7]

Agrochemical Applications

Trifluoromethylpyridine derivatives are prominent in the agrochemical industry.[2] 5-(Trifluoromethyl)-2-pyridinol is a known metabolite of the herbicide fluazifop-P-butyl.[6] The trifluoromethylpyridine core is found in a number of successful herbicides, fungicides, and insecticides, where it contributes to the potency and stability of the active ingredients.[2]

Role of 5-(Trifluoromethyl)-2-pyridinol as a Building Block



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Caption: Versatility as a synthetic intermediate.

Conclusion

5-(Trifluoromethyl)-2-pyridinol is a compound of significant interest to the scientific community, particularly those involved in the design and synthesis of new drugs and agrochemicals. Its unique combination of a pyridine ring and a trifluoromethyl group provides a synthetically versatile platform for creating molecules with enhanced biological activity and improved pharmacokinetic properties. This guide has summarized the key technical aspects of 5-(Trifluoromethyl)-2-pyridinol, offering a valuable resource for researchers aiming to leverage its potential in their work.

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